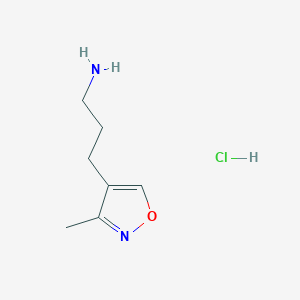
3-(3-Methyl-1,2-oxazol-4-yl)propan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(3-Methyl-1,2-oxazol-4-yl)propan-1-amine;hydrochloride” is a chemical compound with a molecular weight of 154.21 . It is a liquid at room temperature .
Molecular Structure Analysis
The compound has the IUPAC name 1-(3-isopropylisoxazol-4-yl)-N-methylmethanamine . The InChI code is 1S/C8H14N2O/c1-6(2)8-7(4-9-3)5-11-10-8/h5-6,9H,4H2,1-3H3 .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 154.21 . The InChI code is 1S/C8H14N2O/c1-6(2)8-7(4-9-3)5-11-10-8/h5-6,9H,4H2,1-3H3 .Scientific Research Applications
- Compounds with 1,2,4-triazole derivatives have shown promising results as anticancer agents . They have been evaluated against human cancer cell lines including MCF-7, Hela, and A549 .
- The methods of application typically involve in vitro testing using MTT assay .
- Some of these compounds showed a promising cytotoxic activity lower than 12 μM against the Hela cell line .
- Triazole compounds, which are similar to oxazole, have broad biological activities, such as antimicrobial .
- The methods of application typically involve in vitro testing against various bacterial and fungal strains .
- The outcomes often include the measurement of the minimum inhibitory concentration (MIC) of the compound against the tested strains .
- Compounds containing a triazole are known to exhibit anti-inflammatory activities .
- The methods of application typically involve in vivo testing in animal models of inflammation .
- The outcomes often include the reduction in inflammation markers or symptoms in the treated animals .
- Triazole compounds have also been used as antiviral agents .
- The methods of application typically involve in vitro testing against various viral strains .
- The outcomes often include the reduction in viral replication or infectivity .
- Triazole compounds have been used as analgesic agents .
- The methods of application typically involve in vivo testing in animal models of pain .
- The outcomes often include the reduction in pain responses in the treated animals .
Anticancer Agents
Antimicrobial Agents
Anti-inflammatory Agents
Antiviral Agents
Analgesic Agents
Anticonvulsant Agents
- Oxazolines can be synthesized from β-hydroxy amides using Deoxo-Fluor® . The corresponding oxazoles can then be obtained via a packed reactor containing commercial manganese dioxide .
- The methods of application typically involve chemical reactions under controlled conditions .
- The outcomes often include the successful synthesis of the desired oxazole compounds .
- Oxazole derivatives have been used as antidiabetic agents .
- The methods of application typically involve in vivo testing in animal models of diabetes .
- The outcomes often include the reduction in blood glucose levels in the treated animals .
- Oxazole derivatives have been used as antiobesity agents .
- The methods of application typically involve in vivo testing in animal models of obesity .
- The outcomes often include the reduction in body weight in the treated animals .
- Oxazole derivatives have been used as antioxidant agents .
- The methods of application typically involve in vitro testing using various antioxidant assays .
- The outcomes often include the measurement of the antioxidant capacity of the compound .
- Oxazole derivatives have been used as antitubercular agents .
- The methods of application typically involve in vitro testing against Mycobacterium tuberculosis .
- The outcomes often include the measurement of the minimum inhibitory concentration (MIC) of the compound against M. tuberculosis .
Chemical Synthesis
Antidiabetic Agents
Antiobesity Agents
Antioxidant Agents
Antitubercular Agents
Anti-allergic Agents
properties
IUPAC Name |
3-(3-methyl-1,2-oxazol-4-yl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c1-6-7(3-2-4-8)5-10-9-6;/h5H,2-4,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLAQOGABYEEBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC=C1CCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methyl-1,2-oxazol-4-yl)propan-1-amine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

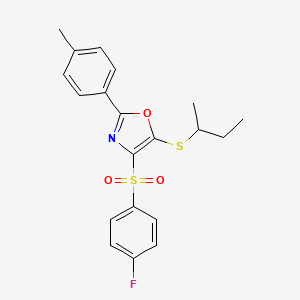
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-(benzyloxy)-4-methoxyphenyl)propanamide](/img/structure/B2629755.png)
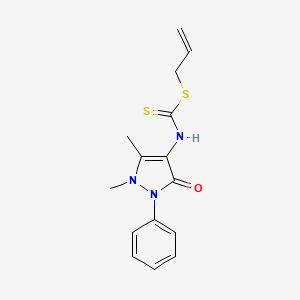
![2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-phenylacetonitrile](/img/structure/B2629757.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2629758.png)
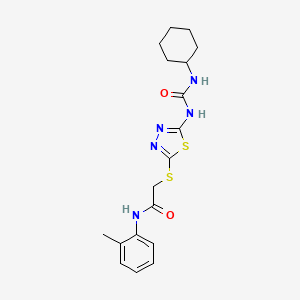
![methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,6-dimethyl-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate](/img/structure/B2629760.png)
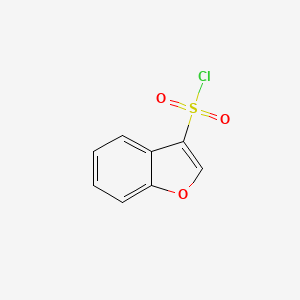
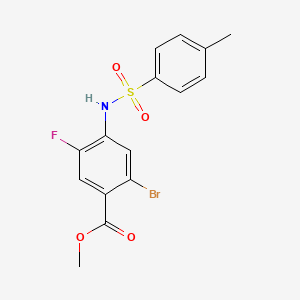
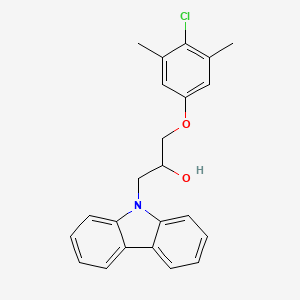
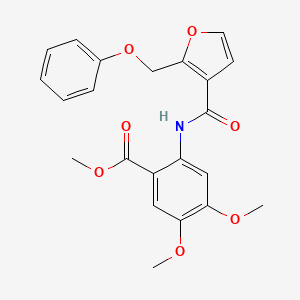
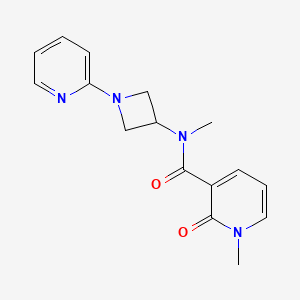
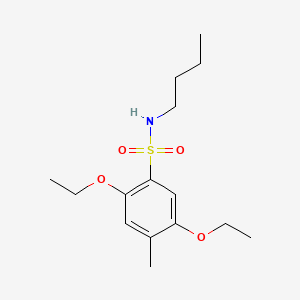
![6-Chloro-N-[3-(pyridin-3-ylmethylamino)propyl]pyridine-2-carboxamide;hydrochloride](/img/structure/B2629773.png)